2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Descripción general

Descripción

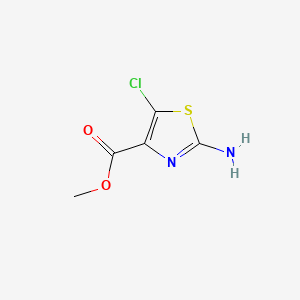

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C5H5ClN2O2S and a molecular weight of 192.62 g/mol . This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. It is used in various scientific research applications due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Thiazole derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thiazole derivatives have been reported to exhibit various biological activities, suggesting they may interact with their targets in different ways .

Biochemical Pathways

Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may affect multiple pathways .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .

Métodos De Preparación

The synthesis of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester typically involves the reaction of 2-Amino-5-chlorothiazole with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is recognized for its potential therapeutic properties, particularly in the development of pharmaceuticals. Its derivatives have been studied for various biological activities:

- Anticancer Activity : Research indicates that derivatives of 2-amino-5-chlorothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the thiazole ring can enhance their potency against leukemia and solid tumors .

- Antimicrobial Properties : Several studies have reported the antimicrobial efficacy of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the chlorine atom in the structure is believed to contribute to its enhanced activity .

- Anti-inflammatory Effects : Compounds derived from 2-amino-5-chlorothiazole have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in various models .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Heterocyclic Compounds : It is utilized as a building block for synthesizing more complex heterocyclic compounds, which are crucial in drug discovery and development .

- Material Science : The compound has applications in developing organic semiconductors and light-emitting diodes (OLEDs), leveraging its unique electronic properties derived from the thiazole ring .

Data Table: Biological Activities of Derivatives

| Activity Type | Target Organism / Cell Line | Reference |

|---|---|---|

| Anticancer | K562 leukemia cells | |

| Antimicrobial | E. coli, S. aureus | |

| Anti-inflammatory | Various models |

Case Studies

- Cytotoxicity Evaluation : A study conducted on various thiazole derivatives demonstrated that modifications to the amino and carboxylic acid groups significantly increased cytotoxicity against human cancer cell lines, particularly highlighting the role of halogen substitutions like chlorine .

- Synthesis Pathways : A recent investigation into synthetic pathways revealed efficient methods for producing 2-amino-thiazoles from simple precursors, showcasing the versatility of this compound as an intermediate in these reactions .

- Material Applications : Research into the use of this compound in OLED technology has shown promising results, indicating its potential for future applications in electronic devices due to its favorable electronic properties .

Comparación Con Compuestos Similares

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester can be compared with other thiazole derivatives, such as:

2-Amino-5-chlorothiazole: Lacks the ester group, making it less reactive in certain chemical reactions.

2-Amino-4-carboxythiazole: Contains a carboxyl group instead of an ester, affecting its solubility and reactivity.

5-Chlorothiazole-4-carboxylic acid methyl ester: Lacks the amino group, altering its chemical behavior and applications

The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.

Actividad Biológica

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester (often referred to as 2-Amino-5-chlorothiazole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including oncology and antimicrobial research.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thiazole ring, an amino group, and a carboxylic acid methyl ester, which contribute to its reactivity and biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 178.62 g/mol |

| Melting Point | 180–185 °C |

| Solubility | Soluble in DMSO |

| Log P | 0.15 |

Anticancer Properties

Research indicates that 2-Amino-5-chlorothiazole derivatives exhibit promising anticancer activity. A study by Zhang et al. highlighted that certain thiazole derivatives showed high selectivity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range. The presence of halogen substitutions on the aromatic ring was found to enhance cytotoxicity significantly .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses significant activity against both bacterial and fungal strains. The mechanism is believed to involve the inhibition of key enzymes necessary for microbial survival, making it a candidate for developing new antibiotics .

Enzyme Inhibition

This compound has been studied as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC is associated with potential therapeutic effects in obesity and metabolic disorders .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Interactions : The thiazole ring can form hydrogen bonds with active site residues in target enzymes.

- Nucleophilic Substitution : The amino group can participate in nucleophilic attacks, modifying biological pathways.

Table 2: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in cancer lines | |

| Antimicrobial | Activity against bacteria and fungi | |

| Enzyme Inhibition | ACC inhibition |

Case Studies

- Anticancer Efficacy : A study conducted by Finiuk et al. synthesized N-acylated thiazoles and evaluated their anticancer activity against glioblastoma and melanoma cells. The results indicated that derivatives of 2-Amino-5-chlorothiazole showed selective cytotoxicity towards these cancer types while maintaining low toxicity towards normal cells .

- Antimicrobial Assessment : Research published in MDPI assessed the antimicrobial efficacy of several thiazole derivatives, including this compound, revealing significant inhibition zones against pathogenic strains like Staphylococcus aureus and Candida albicans.

Propiedades

IUPAC Name |

methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKPRYNHCJJKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654303 | |

| Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-76-8 | |

| Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.